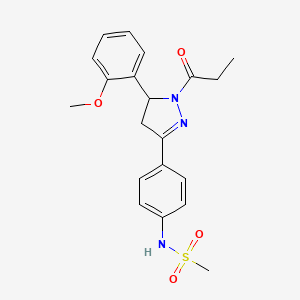

N-(4-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-20(24)23-18(16-7-5-6-8-19(16)27-2)13-17(21-23)14-9-11-15(12-10-14)22-28(3,25)26/h5-12,18,22H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHPQMMCVUCOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : 4,5-dihydro-1H-pyrazole

- Substituents :

- A 2-methoxyphenyl group at position 5

- A propionyl group at position 1

- A phenyl group at position 4

- A methanesulfonamide group

This structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have demonstrated inhibitory effects on key cancer-related pathways. For instance:

- Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers, and pyrazole derivatives have shown promising inhibitory activity against this target .

- Synergistic Effects : Some studies suggest that combining pyrazole derivatives with existing chemotherapeutics can enhance their efficacy, particularly in pancreatic cancer models .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The presence of the methanesulfonamide moiety may enhance the compound’s ability to modulate inflammatory pathways. Studies have shown that related compounds can reduce markers of inflammation in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have exhibited activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances biological activity by increasing electron density on the aromatic rings, facilitating interaction with biological targets.

- Hydrophobic Interactions : The propionyl group contributes to hydrophobic interactions, which may improve binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Activity in Melanoma : A study evaluated a series of pyrazole derivatives against melanoma cell lines, revealing that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of a related pyrazole compound in a carrageenan-induced paw edema model in rats, showing significant reduction in edema compared to control groups .

- Antimicrobial Efficacy : Research demonstrated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that pyrazole derivatives like this compound exhibit significant antitumor properties. Key findings include:

- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated promising inhibitory activity against this target.

- Synergistic Effects : Studies suggest that combining this compound with existing chemotherapeutics can enhance efficacy, particularly in pancreatic cancer models.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are notable:

- The methanesulfonamide group may enhance the ability to modulate inflammatory pathways.

- Related compounds have shown reductions in inflammation markers in both in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented:

- Compounds with similar structures have exhibited activity against various bacterial strains and fungi.

- Mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance biological activity by increasing electron density on aromatic rings.

- Hydrophobic Interactions : The propionyl group contributes to hydrophobic interactions, improving binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives related to this compound:

- Antitumor Activity in Melanoma : A study evaluated a series of pyrazole derivatives against melanoma cell lines, revealing effective inhibition of cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : Research focused on the anti-inflammatory properties of related pyrazole compounds in carrageenan-induced paw edema models in rats, showing significant reduction in edema compared to controls.

- Antimicrobial Efficacy : Certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as lead compounds for antibiotic development.

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs (e.g., sulfonamide, pyrazole, or substituted aryl groups) and are compared based on synthesis, physicochemical properties, and inferred bioactivity.

N-(5-Cyano-1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1,4-Dihydropyrano[2,3-c]-Pyrazol-6-yl)-4-Methylbenzenesulfonamide (4af)

- Structural Differences: Incorporates a pyrano[2,3-c]pyrazole core instead of a dihydro-pyrazole. The 5-cyano and 4-methylbenzenesulfonamide groups enhance polarity.

- Synthesis : Yielded 70% as a white powder with a melting point of 69.0–70.4°C, indicating lower crystallinity compared to the target compound (data unavailable for the latter) .

- 1H NMR : Aromatic protons (δ 7.50–7.35 ppm) and methoxy groups suggest similar electronic environments to the target compound but with distinct substitution patterns .

N-(5-Cyano-3-Methyl-1-Phenyl-4-(4-(Trifluoromethyl)Phenyl)-1,4-Dihydropyrano[2,3-c]-Pyrazol-6-yl)-4-Methylbenzenesulfonamide (4n)

- Structural Differences : Features a trifluoromethylphenyl group at position 4, introducing strong electron-withdrawing effects.

- Synthesis : Higher melting point (109.3–110.2°C) due to enhanced intermolecular interactions from the CF3 group .

- 13C NMR: The CF3 group resonates at δ 123.7 ppm, absent in the target compound. The cyano group (δ 112.1 ppm) further differentiates its electronic profile .

5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide

- Structural Differences : Replaces the sulfonamide with a carbothioamide group and introduces a triazole ring.

- Crystallography : X-ray data (R factor = 0.056) reveal a planar dihydro-pyrazole core, suggesting conformational rigidity compared to the target compound’s flexible propionyl group .

Key Observations :

- Electron-Withdrawing Groups : The CF3 group in 4n increases melting point and likely reduces solubility in aqueous media compared to the target compound’s methoxy group .

- Bioactivity Inference: The methanesulfonamide group in the target compound may improve binding to hydrophobic enzyme pockets compared to 4af’s methylbenzenesulfonamide or 4n’s cyano group .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C) .

Sulfonamide introduction : Nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Aromatic coupling : Suzuki-Miyaura cross-coupling for aryl group attachment, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

Optimization Tips :

- Monitor reaction progress via HPLC to ensure intermediate purity (>95%).

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields in coupling steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and diastereotopic protons in the pyrazole ring .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 437.53 g/mol for C₁₉H₂₃N₃O₅S₂) .

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly to resolve dihedral angles between the pyrazole and methoxyphenyl groups .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide moieties .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structural discrepancies between computational and experimental data (e.g., NMR/X-ray) be resolved?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify torsional strain or solvent effects .

- Dynamic NMR : Probe conformational exchange in solution if crystallographic data shows rigid structures but NMR indicates fluxionality .

- SHELXL Refinement : Use TWIN/BASF commands to model disorder or twinning in crystals .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for improved cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while maintaining >80% yield .

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate the product from regioisomers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Design : Replace the 2-methoxyphenyl group with 3-fluoro or 4-chloro substituents to assess electronic effects on bioactivity .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents with IC₅₀ values in enzyme assays .

- Crystallographic Data : Map binding poses (e.g., protein-ligand PDB files) to identify critical hydrogen bonds or steric clashes .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay platforms?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-{2-[1-benzoyl-5-(2-methoxyphenyl)...} in PubChem 16365198) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.